1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one
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Overview
Description
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and microwave irradiation for rapid reaction times . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with similar structural features.
(1H-Indol-3-yl)methanamine: Shares the indole moiety but differs in the side chain structure.
The uniqueness of this compound lies in its combination of the indole and piperidine rings, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research
Properties
CAS No. |
56186-10-8 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)9-11-18-10-5-4-8-16(18)19/h2-3,6-7,12H,4-5,8-11H2,1H3 |
InChI Key |
ANEXAWQHEGCQAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCCCC3=O |
Origin of Product |
United States |
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